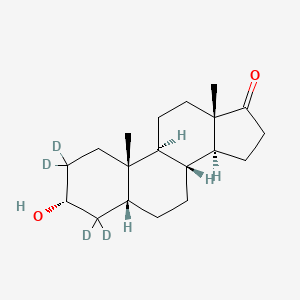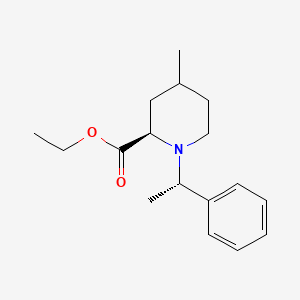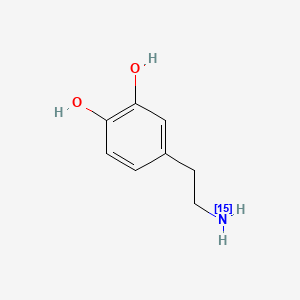
Dopamine-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine-15N is a nitrogen-15 isotope-labeled version of dopamine, a catecholamine neurotransmitter that plays several crucial roles in the brain and body. This compound is used extensively in scientific research to study the biochemical pathways and mechanisms involving dopamine, as well as to trace metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dopamine-15N typically involves the incorporation of nitrogen-15 into the dopamine molecule. One common method is the reductive amination of 3,4-dihydroxyphenylacetaldehyde with 15N-labeled ammonia or an amine source . The reaction is usually carried out under mild conditions to preserve the integrity of the catechol structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like purification through liquid chromatography and verification using mass spectrometry to ensure the correct isotopic labeling .
化学反应分析
Types of Reactions
Dopamine-15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Reduction: Although less common, dopamine can be reduced under specific conditions to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic substitution often requires catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Dopamine quinone and other quinone derivatives.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the electrophile used.
科学研究应用
Dopamine-15N is widely used in scientific research for various applications:
Chemistry: Used to study the reaction mechanisms and pathways involving dopamine.
Biology: Helps in tracing metabolic pathways and understanding the role of dopamine in cellular processes.
Industry: Employed in the synthesis of advanced materials and in the development of biosensors.
作用机制
Dopamine-15N functions similarly to dopamine in the body. It acts on dopamine receptors, which are G protein-coupled receptors, to exert its effects. The primary molecular targets include D1, D2, D3, D4, and D5 receptors. The pathways involved include the cAMP signaling pathway and the phosphatidylinositol pathway . This compound is particularly useful in studying these mechanisms due to its isotopic labeling, which allows for precise tracking and analysis .
相似化合物的比较
Similar Compounds
Dopamine: The non-labeled version of Dopamine-15N.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic and biochemical pathways. This makes it invaluable in research settings where precise tracking of the compound is required .
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
4-(2-(15N)azanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i9+1 |
InChI 键 |
VYFYYTLLBUKUHU-QBZHADDCSA-N |
手性 SMILES |
C1=CC(=C(C=C1CC[15NH2])O)O |
规范 SMILES |
C1=CC(=C(C=C1CCN)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


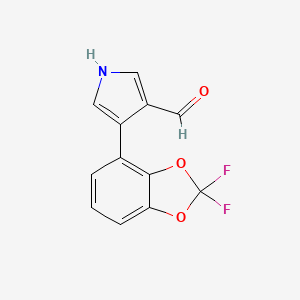
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
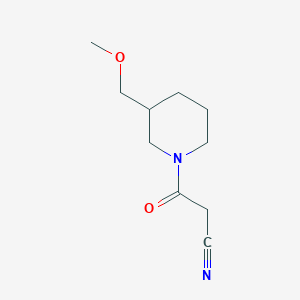
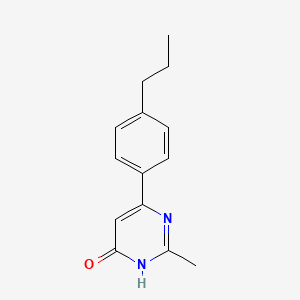
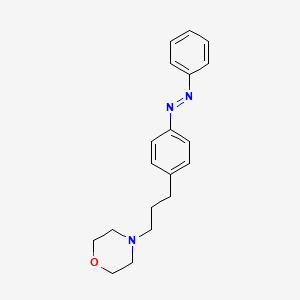
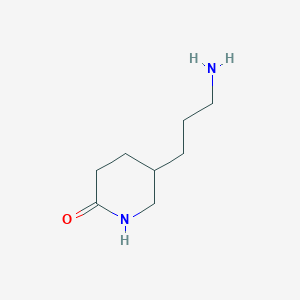

![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
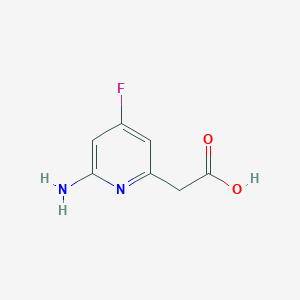
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
